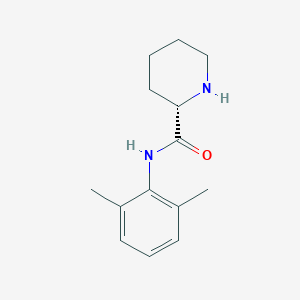

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Vue d'ensemble

Description

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and (S)-2-piperidinecarboxylic acid.

Coupling Reaction: The primary step involves the coupling of 2,6-dimethylphenylamine with (S)-2-piperidinecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Clinical Applications

Levobupivacaine as a Local Anesthetic

Levobupivacaine is primarily used for its anesthetic properties in surgical and obstetric procedures. It is the S-enantiomer of bupivacaine, developed to provide effective pain relief with a reduced risk of cardiotoxicity compared to its racemic counterpart. This makes it particularly valuable in:

- Surgical Anesthesia: Used for regional anesthesia techniques such as epidural and spinal anesthesia.

- Postoperative Pain Management: Effective in managing pain after surgery, reducing the need for opioid analgesics and their associated side effects .

Safety Profile

Research indicates that levobupivacaine has a safer cardiovascular profile compared to bupivacaine, making it suitable for patients with underlying cardiac conditions. Its lower toxicity allows for higher doses to be administered safely during procedures .

Pharmacological Research

Chiral Separation and Synthesis

The synthesis of levobupivacaine involves chiral separation techniques to isolate the S-enantiomer from racemic mixtures. Various methods have been explored for optimizing this process, including:

- Use of Resolving Agents: L-(–)-dibenzoyl tartaric acid has been employed for effective chiral resolution, yielding high-purity levobupivacaine .

- Synthetic Routes: Multiple synthetic pathways have been documented, focusing on improving yield and purity through innovative methodologies .

Comparative Studies with Other Anesthetics

Levobupivacaine has been compared with other local anesthetics such as ropivacaine and bupivacaine in terms of efficacy and safety. Studies show that while all three agents provide effective anesthesia, levobupivacaine offers a favorable balance between analgesic effectiveness and cardiovascular safety .

Table 1: Comparison of Local Anesthetics

| Anesthetic | Efficacy | Cardiovascular Safety | Typical Use Cases |

|---|---|---|---|

| Levobupivacaine | High | Lower toxicity | Regional anesthesia, postoperative pain management |

| Bupivacaine | High | Higher toxicity | Regional anesthesia |

| Ropivacaine | Moderate to High | Moderate toxicity | Regional anesthesia |

Case Studies

Clinical Trials

Numerous clinical trials have assessed the effectiveness of levobupivacaine in various settings:

- A study demonstrated that patients receiving levobupivacaine experienced significantly lower rates of postoperative pain compared to those treated with bupivacaine .

- Another trial highlighted the reduced incidence of cardiovascular events in patients administered levobupivacaine during major surgeries .

Future Directions in Research

Ongoing research aims to further explore the potential applications of levobupivacaine beyond traditional uses:

- Combination Therapies: Investigating the efficacy of combining levobupivacaine with other analgesics to enhance pain control while minimizing side effects.

- Extended Release Formulations: Developing long-acting formulations to prolong analgesia duration without increasing toxicity risks.

Mécanisme D'action

The mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

®-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: The enantiomer of the compound with different stereochemistry.

N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness is crucial in applications where stereospecific interactions are essential, such as in drug development and biochemical research.

Activité Biologique

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as ropivacaine, is a local anesthetic that has garnered attention for its pharmacological properties, particularly in the fields of anesthesiology and neurology. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Ropivacaine is a chiral compound characterized by the presence of a piperidine ring and a dimethylphenyl group. Its molecular formula is with a molecular weight of approximately 246.35 g/mol. The compound exists primarily in its (S)-enantiomeric form, which has been shown to exhibit superior anesthetic properties compared to its racemic counterpart.

Ropivacaine functions by blocking sodium channels in neuronal cell membranes, leading to a decrease in the propagation of action potentials. This mechanism is critical for its effectiveness as a local anesthetic. The compound's selectivity for sensory nerves over motor nerves contributes to its favorable safety profile, reducing the risk of motor block during surgical procedures.

Anesthetic Properties

Ropivacaine demonstrates significant analgesic effects with a lower cardiotoxic risk compared to other local anesthetics like bupivacaine. Studies indicate that ropivacaine provides effective pain relief in various surgical contexts, including orthopedic and obstetric procedures .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of ropivacaine and its analogs. In animal models, compounds related to ropivacaine have shown efficacy in the maximal electroshock seizure (MES) test, indicating potential use in epilepsy management. For instance, modifications in the structure of piperidine derivatives have led to increased anticonvulsant activity without enhancing neurotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of ropivacaine can be influenced by various structural modifications:

- Substituents on the Aromatic Ring : Introduction of halogen groups (e.g., Cl) on the aromatic ring has been associated with enhanced anticonvulsant activity.

- Piperidine Ring Modifications : Alterations to the piperidine structure affect both efficacy and toxicity. For example, replacing the piperidine ring with cycloalkane structures generally results in decreased activity and increased neurotoxicity .

- Amide Group Positioning : Moving the carboxamide group within the piperidine framework can significantly alter the compound's potency and safety profile .

Case Studies

- Clinical Application in Surgery : Ropivacaine has been successfully employed in various surgical settings. A study evaluating its use in tonsillectomy procedures reported significant reductions in postoperative pain scores when compared to placebo treatments .

- Anticonvulsant Research : In a study focusing on piperidine derivatives, ropivacaine analogs exhibited promising results in reducing seizure frequency in animal models, suggesting their potential role as anticonvulsants .

Comparative Efficacy Table

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI (Protective Index) |

|---|---|---|---|

| Ropivacaine | 5.8 | 36.4 | 6.3 |

| Bupivacaine | 4.0 | 25.0 | 6.25 |

| Other Piperidine Derivatives | Varies | Varies | Varies |

ED50 = Effective Dose for 50% response; TD50 = Toxic Dose for 50% response; PI = Protective Index.

Analyse Des Réactions Chimiques

Substitution Reactions

The piperidine nitrogen undergoes nucleophilic substitution with alkyl halides, enabling structural diversification. This reaction is critical for synthesizing derivatives like levobupivacaine.

Table 1: Substitution Reactions with Alkyl Halides

Key Observations :

-

Solvent Influence : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

-

Base Selection : Inorganic bases (e.g., Na₂CO₃, K₂CO₃) are preferred for deprotonation without side reactions.

-

Steric Effects : Bulky alkyl halides (e.g., 1-bromo-3-fluoropentane) require extended reaction times (3–5h).

Oxidation and Reduction

The piperidine ring and carboxamide group participate in redox reactions.

Oxidation :

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Product : N-Oxide derivatives (unstable under acidic conditions).

Reduction :

-

Reagents : LiAlH₄ or NaBH₄ in THF.

-

Product : Corresponding piperidine alcohol (requires anhydrous conditions).

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent | Temperature | Product Stability |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | 25°C | Low (decomposes in <24h) |

| Reduction | LiAlH₄ | 0°C → RT | High (isolated yield: 68%) |

Side Reactions and Byproducts

-

Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions cleaves the carboxamide bond, yielding 2-piperidinecarboxylic acid and 2,6-dimethylaniline.

-

Thermal Degradation : Heating above 150°C induces decomposition, releasing CO₂ and forming N-(2,6-dimethylphenyl)piperidine.

Industrial-Scale Process Optimization

Table 4: Key Parameters for Substitution Reactions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | Maximizes reaction rate without byproduct formation |

| Molar Ratio (Alkyl Halide:Substrate) | 1.2:1 | Prevents excess reagent waste |

| Solvent Volume | 10 mL/g substrate | Balances solubility and mixing efficiency |

Purification Protocol :

-

Crystallization : Ethyl acetate at 0–10°C removes unreacted starting materials.

-

Acid-Base Extraction : HCl washes eliminate basic impurities.

-

Drying : Vacuum drying at 50°C ensures residual solvent removal .

Comparative Analysis of Synthetic Routes

Table 5: Efficiency of Substitution vs. Resolution Methods

| Method | Time | Cost | Scalability |

|---|---|---|---|

| Direct Substitution | 5h | Low | High (batch sizes >10 kg) |

| Chiral Resolution | 24h | High (resolving agent cost) | Moderate (<5 kg) |

Propriétés

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181713 | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-40-4 | |

| Record name | 2′,6′-Pipecoloxylidide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8HC6M4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide in pharmaceutical synthesis?

A: this compound serves as a crucial chiral intermediate in the production of levobupivacaine hydrochloride []. This compound is significant because it possesses the desired (S)-stereochemistry, which is essential for the pharmacological activity of levobupivacaine as a local anesthetic.

Q2: How does the synthesis process impact the quality and yield of levobupivacaine hydrochloride?

A: The synthesis process detailed in the research [] highlights the importance of optimizing each step to ensure high purity and yield of levobupivacaine hydrochloride. Specifically, the use of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the starting material and l-(–)-dibenzoyl tartaric acid for chiral separation allows for the isolation of the desired (S)-enantiomer with high enantiomeric excess (ee) values of 99.30%. This efficient chiral resolution directly contributes to the final product's high chemical purity (99.90%) and overall yield (45% over three steps). The researchers also emphasize the safety and scalability of their method, which are crucial factors for industrial production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.